molecular formula C9H15NO3 B2648845 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid CAS No. 1250633-44-3

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2648845
CAS No.: 1250633-44-3
M. Wt: 185.223
InChI Key: DXXVTCOQZWFRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a morpholine ring attached to a cyclobutane ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.

    1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

    1-(Morpholin-4-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.

The uniqueness of this compound lies in its specific ring structure and the presence of the morpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-ylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXVTCOQZWFRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.